

# Application Notes and Protocols: Gp91ds-tat for In Vivo Mouse Studies

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## For Researchers, Scientists, and Drug Development Professionals

Introduction

**Gp91ds-tat** is a cell-permeable chimeric peptide that acts as a specific inhibitor of NADPH oxidase 2 (NOX2), a key enzyme in the production of reactive oxygen species (ROS).[1][2] It functions by competitively inhibiting the assembly of the NOX2 enzyme complex.[1][3] The peptide consists of a sequence from gp91phox (NOX2) linked to the HIV-1 Tat peptide, which facilitates its entry into cells.[1][2] This targeted inhibition of NOX2-derived superoxide production makes **Gp91ds-tat** a valuable tool for investigating the role of oxidative stress in a variety of pathological conditions, including Alzheimer's disease, cardiovascular disease, and neuroinflammatory disorders.[4][5]

#### Mechanism of Action

The primary mechanism of **Gp91ds-tat** involves the disruption of the interaction between the membrane-bound gp91phox subunit and the cytosolic p47phox subunit of the NOX2 complex. [6][7] This interaction is a critical step in the assembly and activation of the enzyme. By mimicking the docking site on gp91phox, **Gp91ds-tat** prevents the translocation and binding of p47phox, thereby inhibiting the production of superoxide radicals.[3] This targeted action allows for the specific investigation of NOX2-mediated downstream signaling pathways, such as the activation of the NLRP3 inflammasome and apoptosis.[1]



### **Quantitative Data Summary**

The following tables summarize the in vivo efficacy of **Gp91ds-tat** in various mouse models as reported in preclinical studies.

Table 1: In Vivo Efficacy of Gp91ds-tat in Mice



Animal Model	Disease/Condi tion	Gp91ds-tat Dosage & Administration	Key Findings	Reference(s)
APP/PS1 Mice	Alzheimer's Disease	10 mg/kg, i.p., every other day for 1-2 weeks	Reduced ROS accumulation and NOX2 mRNA expression. Decreased capillary stalling by 67% after 1 week. Improved short-term and spatial memory.	[4]
C57BI/6 Mice	Angiotensin II- induced Hypertension	10 mg/kg/day, i.p., for 7 days	Significantly attenuated the increase in systolic blood pressure. Inhibited Angiotensin II- induced superoxide production in the aorta.	[6][7][8]
Tg2576 Mice	Amyloid Precursor Protein Overexpression	1 μM, superfusion	Reversed the attenuation in cerebrovascular responses.	[9]
Kainic Acid- induced Seizure Model Rats	Chronic Epilepsy	400 ng/kg, intracerebroventr icular (ICV)	Suppressed SE-induced overexpression of NOX2 and inhibited the increase in	[10]

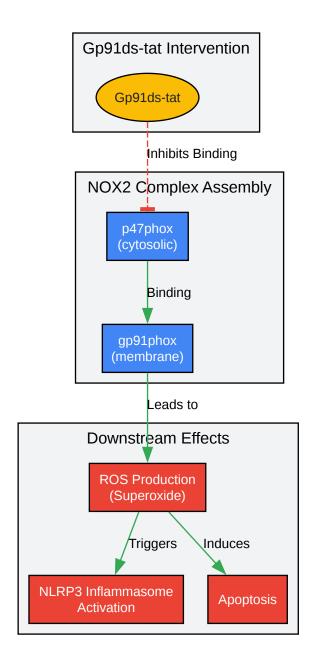


			overall NOX activity in the cortex and hippocampus.	
Middle Cerebral Artery Occlusion (MCAO) Model Rats	Cerebral Ischemia/Reperf usion Injury	100 ng/kg, infused into the ventricle	Attenuated cerebral I/R injury by reducing ROS levels, inhibiting neuronal apoptosis, and alleviating BBB damage.	[2]

## **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the mechanism of action of **Gp91ds-tat** and a typical experimental workflow for in vivo studies.

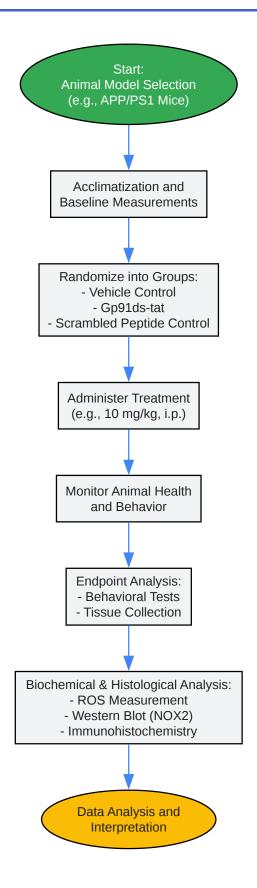




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Caption: Gp91ds-tat inhibits NOX2 assembly and downstream signaling.





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